3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a cyclobutyl ring, a prop-2-ynoic acid group, and a 2-methylpropan-2-yl oxycarbonylamino group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Given its structure, it could potentially participate in a variety of organic reactions, particularly those involving the carboxylic acid group or the amine group .Scientific Research Applications
Novel Compound Synthesis
A study on Peperomia tetraphylla led to the isolation of novel compounds including a cyclobutane-type norlignan and phenylpropanoid, showcasing the potential of natural sources for novel cyclobutane derivations (Li, Huang, Gong, & Tian, 2007).
Enzyme Inhibition and Anti-inflammatory Properties
Compounds structurally related to cyclobutyl derivatives have shown inhibitory activity against xanthine oxidase (XO) and have anti-inflammatory effects on human peripheral blood mononuclear cells, indicating potential applications in treating conditions like gout (Šmelcerović et al., 2013).
Host-Guest Complexation Studies
Research on the complexation of aromatic carboxylic acids and their conjugate bases with substituted β-cyclodextrins demonstrates the importance of charge, hydrophobicity, and stereochemistry in host-guest stability, relevant for drug delivery systems (Kean et al., 1999).
Antiaromaticity in Conjugate Anions
Studies on pentacarbonyl(cyclobutylidene)chromium complexes provide insights into the effects of antiaromaticity on kinetic and thermodynamic acidities, crucial for understanding reactivity in organic chemistry (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).
Mycolic Acid Biosynthesis Inhibition
Synthesized cyclopropene and cyclopropane esters have shown potential as inhibitors of mycolic acid biosynthesis, suggesting applications in targeting mycobacterial infections (Hartmann et al., 1994).
Cyclization in Organic Synthesis
Research on macrocyclic compounds has explored direct amide cyclization, contributing to methodologies in organic synthesis, particularly in the synthesis of complex macrocyclic structures (Linden, Iliev, & Heimgartner, 2006).
Antimicrobial Activity of Novel Compounds
Studies on (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have demonstrated antimicrobial activity, highlighting the potential of cyclobutyl derivatives in developing new antimicrobial agents (Koca et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-13(6-4-7-13)8-5-10(15)16/h4,6-7,9H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWIKVDZBRQCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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